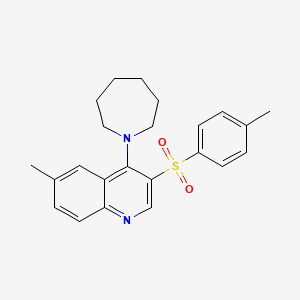

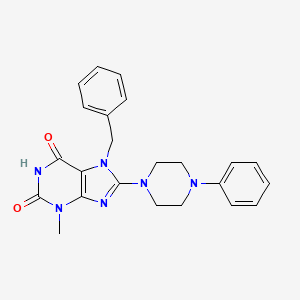

4-(Azepan-1-yl)-6-methyl-3-tosylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Azepan-1-yl)-6-methyl-3-tosylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex organic compound that is synthesized using specific methods and has been found to have unique biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Enantioselective Functionalization of Amines A study by Jain et al. (2016) discusses the enantioselective functionalization of amines, including azepanes, through palladium-catalyzed C–H arylation. This method is significant for drug discovery, as it provides a way to create bioactive compounds with high enantioselectivity and regioselectivity, essential for developing therapeutics with specific activities and lower side effects (Jain, Verma, Xia, & Yu, 2016).

C-H Activation/Cycloaddition for Heterocycle Formation Cui, Zhang, and Wu (2013) reported a Rh(III)-catalyzed C–H activation/cycloaddition process that allows for the synthesis of azepinones. This method showcases the utility of simple starting materials under mild conditions to synthesize biologically interesting heterocycles, demonstrating the versatility of azepane derivatives in constructing complex molecular architectures (Cui, Zhang, & Wu, 2013).

Antitumor Activity of Quinoline Derivatives Research by Chang et al. (2009) into 2-aryl-6,7-methylenedioxyquinolin-4-one analogues, incorporating structural features from bioactive compounds, revealed potent cytotoxicity against various cancer cell lines. This suggests that modifications to the quinoline core, akin to those in 4-(Azepan-1-yl)-6-methyl-3-tosylquinoline, can lead to significant antitumor activities, marking the importance of such derivatives in the development of new anticancer drugs (Chang, Hsu, Wang, Huang, Qian, Morris-Natschke, Hamel, Kuo, & Lee, 2009).

Ring-Expansion and Azepine Derivatives Synthesis Hayes, Schofield, Smalley, and Scopes (1990) explored photolytic ring-expansions leading to unexpected azepine ring-opening reactions. Such studies highlight the chemical reactivity of azepine derivatives and their potential for yielding novel compounds with unique structural and possibly biological properties (Hayes, Schofield, Smalley, & Scopes, 1990).

Topoisomerase I Inhibitory Activity Van et al. (2011) developed benzo[3,4]azepino[1,2-b]isoquinolinones to inhibit topoisomerase I (topo I), a critical enzyme in DNA replication. These compounds, derived from modifications to the azepine and isoquinoline scaffolds, displayed potent cytotoxicity, underscoring the therapeutic potential of such derivatives in cancer treatment (Van, Khadka, Yang, Le, Cho, Zhao, Lee, Kwon, Lee, Kim, & Cho, 2011).

Propiedades

IUPAC Name |

4-(azepan-1-yl)-6-methyl-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-17-7-10-19(11-8-17)28(26,27)22-16-24-21-12-9-18(2)15-20(21)23(22)25-13-5-3-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYELTGXWJDQTBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2381120.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2381121.png)

![1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2381126.png)

![6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2381130.png)

![N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2381131.png)

![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2381132.png)

![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381137.png)